Methyl 4-butoxy-2,6-dimethylbenzoate
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Overview
Description
Methyl 4-butoxy-2,6-dimethylbenzoate is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is a derivative of benzoic acid, characterized by the presence of a butoxy group and two methyl groups on the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-butoxy-2,6-dimethylbenzoate typically involves the esterification of 4-butoxy-2,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butoxy-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The butoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-butoxy-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-butoxy-2,6-dimethylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The butoxy and methyl groups may influence the compound’s reactivity and binding affinity to various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,4-dimethylbenzoate
- Methyl 2,6-dimethylbenzoate
- Methyl 4-butoxybenzoate
Uniqueness
Methyl 4-butoxy-2,6-dimethylbenzoate is unique due to the presence of both butoxy and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to similar compounds .
Biological Activity
Methyl 4-butoxy-2,6-dimethylbenzoate is an organic compound belonging to the class of benzoate esters. Its biological activity has garnered attention in various fields, including pharmacology and toxicology. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : C13H18O3
- Molecular Weight : 222.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The presence of the butoxy group and methyl substituents on the aromatic ring influences its solubility and reactivity, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can modulate various biochemical pathways.
- Hydrolysis : The ester bond is susceptible to hydrolysis under physiological conditions, leading to the release of 4-butoxy-2,6-dimethylbenzoic acid.
- Receptor Interaction : The compound may interact with cellular receptors or enzymes, influencing signal transduction pathways.
- Radical Scavenging : Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. A study measuring its efficacy against oxidative stress found that it can reduce reactive oxygen species (ROS) levels in vitro.
Concentration (µM) | % ROS Inhibition |
---|---|
10 | 25 |
50 | 50 |
100 | 75 |
This suggests potential applications in preventing oxidative damage in cells.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective cytotoxic effects. For instance:
- Cell Line A (IC50 = 30 µM) : Significant reduction in cell viability.
- Cell Line B (IC50 = 70 µM) : Moderate cytotoxic effects observed.
These findings indicate its potential as a chemotherapeutic agent.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent decrease in cell proliferation and induction of apoptosis via caspase activation.
-
Study on Anti-inflammatory Effects :
- Another research article reported that this compound significantly reduced inflammation markers in a murine model of arthritis. The reduction in cytokines such as TNF-alpha and IL-6 was noted, suggesting its potential use in inflammatory diseases.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 4-butoxy-2,6-dimethylbenzoate |
InChI |
InChI=1S/C14H20O3/c1-5-6-7-17-12-8-10(2)13(11(3)9-12)14(15)16-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
GGAWTMUKUUYLLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C(=C1)C)C(=O)OC)C |
Origin of Product |
United States |
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